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Introduction

Diethanolamine (DEA) and its derivatives are prevalent in various industrial and pharmaceutical
applications. For computational chemists and drug development professionals, a thorough
understanding of the thermodynamic properties of these molecules is paramount for accurate
modeling and simulation of their behavior in biological and chemical systems. Diethanolamine
hydrochloride (DEA-HCI), the salt formed from the reaction of diethanolamine with
hydrochloric acid, is of particular interest due to its solubility and stability in aqueous
environments, which are often relevant in pharmaceutical formulations and biological studies.

This technical guide provides a concise overview of the available thermodynamic data for
Diethanolamine hydrochloride. Due to the limited availability of experimental data for the
hydrochloride salt, this guide also includes data for the parent compound, Diethanolamine, and
discusses the theoretical implications of protonation on these properties.

Thermodynamic Data

The thermodynamic properties of a compound are essential for predicting its stability, reactivity,
and interactions. Key parameters include heat capacity, enthalpy of formation, and Gibbs free
energy of formation.
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Diethanolamine Hydrochloride (Diethanolammonium
Chloride)

Experimental data for the thermodynamic properties of solid Diethanolamine hydrochloride
are scarce in publicly available literature. However, properties in agueous solutions have been
investigated. Specifically, the apparent molar heat capacities and apparent molar volumes have
been determined.[1] From these, the standard partial molar heat capacities and volumes for the
diethanolammonium ion ((HOC2H4)2NH2%) can be derived.

Table 1: Standard Partial Molar Properties of Aqueous Diethanolammonium lon

. Standard Partial Molar
Standard Partial Molar

Temperature (K) Volume, V° (cmmol-1) Heat Capacity, C°p

(J-K-*-mol~?)
283.15 86.1 185
298.15 87.5 188
313.15 88.5 193
328.15 89.1 199

Data derived from Allred, G. C., & Woolley, E. M. (1981). Thermodynamic properties of
aqueous diethanolamine (DEA), N,N-dimethylethanolamine (DMEA), and their chloride salts:
apparent molar heat capacities and volumes at temperatures from 283.15 to 328.15 K.
Canadian Journal of Chemistry, 59(19), 2755-2760.

Diethanolamine (Parent Compound)

For computational studies, it is often useful to have the thermodynamic data of the parent
amine. These values can serve as a baseline for theoretical calculations of the protonated
species.

Table 2: Thermodynamic Properties of Diethanolamine (Solid)
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Property Value Units Reference

Standard Molar Heat
Capacity (Cp,solid) at 137 J-K~1.mol—? [2]
298.15K

Standard Enthalpy of
Formation (AfH°solid) -493.8+2.6 kJ-mol-* [2]
at 298.15 K

Note on Enthalpy and Gibbs Free Energy of Formation of Diethanolamine Hydrochloride:

Direct experimental values for the standard enthalpy of formation (AfH®) and standard Gibbs
free energy of formation (AfG°) of solid Diethanolamine hydrochloride were not found in the
surveyed literature. For computational purposes, these values can be estimated. One approach
is to use the experimental enthalpy of formation of solid Diethanolamine and calculate the
enthalpy change of the acid-base reaction with hydrogen chloride in the solid state, which can
be approximated using computational chemistry methods. The Gibbs free energy of formation
can be subsequently estimated using the Gibbs-Helmholtz equation if the standard entropy (S°)
is also calculated.

The NIST WebBook contains data for the gas-phase free energy of reaction for the clustering
of a protonated diethanolamine molecule with a neutral diethanolamine molecule, but not the
standard Gibbs free energy of formation of the protonated species itself.[3][4]

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental
measurements. Below are summaries of the methodologies used to obtain the data presented.

Determination of Apparent Molar Heat Capacities and
Volumes

The data for Diethanolamine hydrochloride in Table 1 were derived from measurements of
apparent molar heat capacities (Cp,9) and apparent molar volumes (V@).[1]
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e Apparatus: A Picker flow microcalorimeter and a vibrating tube densimeter were used for
these measurements.[1]

o Methodology:
o Solutions of Diethanolamine hydrochloride in water were prepared at various molalities.

o The specific heat capacities and densities of these solutions were measured at different
temperatures (283.15 K to 328.15 K).[1]

o The apparent molar properties were calculated from the experimental data.

o The experimental results were analyzed using Young's Rule in conjunction with the
Guggenheim form of the extended Debye-Hiickel equation to account for ionic interactions
and chemical relaxation effects.[1]

o These calculations yielded the standard partial molar heat capacities and volumes for the
diethanolammonium ion.[1]

Determination of Enthalpy of Formation (for
Diethanolamine)

The standard enthalpy of formation of solid Diethanolamine was determined by combustion
calorimetry.[2]

e Apparatus: A combustion calorimeter.
o Methodology:

o A known mass of solid Diethanolamine is combusted in an excess of oxygen within a
calorimetric bomb.

o The heat released during the combustion reaction is measured by observing the
temperature change of the surrounding water bath.

o From the heat of combustion, the standard enthalpy of formation is calculated using
Hess's law, with the known standard enthalpies of formation of the combustion products
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(CO2, H20, and N2).

Workflow for Thermodynamic Property
Determination

The following diagram illustrates a general workflow for the experimental and computational
determination of thermodynamic properties of a compound like Diethanolamine
hydrochloride.
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A generalized workflow for determining thermodynamic properties.

Conclusion
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This technical guide summarizes the currently available thermodynamic data for
Diethanolamine hydrochloride, with a focus on its properties in aqueous solutions which are
critical for computational modeling in drug development and other scientific research. While a
complete set of experimental thermodynamic data for the solid state of Diethanolamine
hydrochloride is not readily available, the provided data for its aqueous ionic form and for the
parent Diethanolamine molecule offer a solid foundation for computational chemists. The
detailed experimental protocols and the generalized workflow provide researchers with a
framework for either utilizing existing data or planning future studies to obtain more
comprehensive thermodynamic profiles of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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